A Technical Guide to the Chemical Properties of cis-1,2-Cyclohexanedicarboxylic Acid
A Technical Guide to the Chemical Properties of cis-1,2-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-1,2-Cyclohexanedicarboxylic acid (CAS RN: 610-09-3), also known as cis-hexahydrophthalic acid, is a saturated cyclic dicarboxylic acid. Its structure, featuring two carboxylic acid groups on the same side of a cyclohexane (B81311) ring, makes it a valuable intermediate in organic synthesis.[1] It serves as a precursor in the production of polymers, plasticizers, and synthetic resins, such as glyptal-type resins.[1] This guide provides an in-depth overview of its core chemical and physical properties, experimental protocols for their determination, and relevant chemical synthesis pathways.
Chemical and Physical Properties
The fundamental properties of cis-1,2-cyclohexanedicarboxylic acid are summarized below. These values are critical for its application in chemical synthesis and material science.
General and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | cis-(1R,2S)-cyclohexane-1,2-dicarboxylic acid | [2] |
| Synonyms | cis-Hexahydrophthalic acid | [2] |
| CAS Number | 610-09-3 | [2] |
| Molecular Formula | C₈H₁₂O₄ | [2] |
| Molecular Weight | 172.18 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 188 - 192 °C | [2] |
| Boiling Point | 262.49 °C (estimate) | [2] |
| Density | 1.2104 g/cm³ (estimate) | [2] |
| Flash Point | 250 °C | [2] |
| Vapor Pressure | 5.78 x 10⁻⁷ mmHg at 25°C | [2] |
Acidity and Solubility
| Property | Value | Source(s) |
| pKa₁ | 4.34 (at 20°C) | [2] |
| pKa₂ | 6.76 (at 20°C) | [2] |
| Water Solubility | >2 g/L (at 20°C) | [2] |
| Solvent Solubility | Soluble in Benzene, Ethanol, Methanol, Ether | [2] |
Spectral Data
Spectroscopic data is essential for the structural elucidation and purity assessment of cis-1,2-cyclohexanedicarboxylic acid.
| Spectroscopy | Data Highlights |
| ¹H NMR | (Solvent: DMSO-d₆) Chemical shifts (ppm) reported at: 12.04 (s, 2H, COOH), 2.67 (m, 2H), 1.87 (m, 2H), 1.67 (m, 2H), 1.37 (m, 4H). |
| ¹³C NMR | Data available, confirms the presence of 8 unique carbon atoms. |
| FTIR | (Technique: KBr Pellet) Shows characteristic absorptions for O-H stretching of the carboxylic acid, C=O stretching, and C-H stretching of the cyclohexane ring. |
| Mass Spectrometry | (Technique: GC-MS) Molecular ion peak and fragmentation pattern are consistent with the structure. |
Synthesis and Chemical Logic
Cis-1,2-cyclohexanedicarboxylic acid is typically prepared by the hydrolysis of its corresponding anhydride (B1165640). The anhydride itself is synthesized via catalytic hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride, which is a product of the Diels-Alder reaction between butadiene and maleic anhydride.[3][4]
Experimental Protocols
Detailed methodologies for determining key chemical properties are provided below.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the two dissociation constants (pKa₁ and pKa₂) for cis-1,2-cyclohexanedicarboxylic acid.
Methodology:
-
Preparation: Accurately weigh approximately 100-200 mg of cis-1,2-cyclohexanedicarboxylic acid and dissolve it in 50 mL of deionized, carbonate-free water.[5]
-
Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa values.[6]
-
Titration: Place the dissolved sample on a magnetic stirrer and immerse the calibrated pH electrode. Add a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M) in small, precise increments (e.g., 0.1-0.2 mL).[6]
-
Data Recording: After each increment, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue this process until the pH has passed the second expected equivalence point (e.g., to pH 12).[5]
-
Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show two inflection points, corresponding to the two equivalence points. The pKa₁ is the pH at the half-volume of the first equivalence point, and the pKa₂ is the pH at the volume halfway between the first and second equivalence points.[7]
Melting Point Determination (Capillary Method)
This is the standard pharmacopeia method for determining the melting range of a solid crystalline substance.[8][9]
Methodology:
-
Sample Preparation: Ensure the cis-1,2-cyclohexanedicarboxylic acid sample is completely dry and finely powdered by grinding in a mortar.[9]
-
Capillary Loading: Push the open end of a glass capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the powder into a column of 2-3 mm at the bottom.[10]
-
Measurement: Place the loaded capillary into the heating block of a melting point apparatus.[11]
-
Heating: Heat the sample rapidly to a temperature about 15°C below the expected melting point (188-192°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[10]
-
Observation: Record the temperature at which the first signs of melting are observed (the solid begins to collapse and a liquid phase appears) and the temperature at which the last solid particle disappears. This range is the melting point.[10][12]
Infrared (IR) Spectroscopy (KBr Pellet Method)
This method is used to obtain the IR spectrum of a solid sample dispersed in a matrix that is transparent to infrared radiation.[13]
Methodology:
-
Sample Preparation: Weigh 1-2 mg of cis-1,2-cyclohexanedicarboxylic acid and approximately 100-200 mg of spectroscopic grade, dry potassium bromide (KBr).[14]
-
Grinding: Thoroughly grind the sample and KBr together in an agate mortar to create a fine, homogeneous powder. This minimizes light scattering.[15]
-
Pellet Formation: Place the powder mixture into a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[13][16]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Collection: Run a background spectrum using a blank KBr pellet to correct for atmospheric H₂O, CO₂, and any moisture in the KBr.[14]
-
Sample Spectrum: Collect the IR spectrum of the sample pellet.
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[17]
Methodology:
-
Sample Quantity: Dissolve 5-25 mg of cis-1,2-cyclohexanedicarboxylic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.[18][19]
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[17][18]
-
Referencing: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent before use for accurate chemical shift referencing.[19][20]
-
Mixing: Cap the NMR tube and invert it several times to ensure the solution is homogeneous.
Safety and Handling
Cis-1,2-cyclohexanedicarboxylic acid is classified as an irritant. Users should adhere to the following safety precautions:
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Work in a well-ventilated area or under a chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air.
-
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
References
- 1. Buy cis-1,2-Cyclohexanedicarboxylic acid (EVT-305729) | 610-09-3 [evitachem.com]
- 2. cis-1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 245564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
- 4. US20040054220A1 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof - Google Patents [patents.google.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. mt.com [mt.com]
- 9. thinksrs.com [thinksrs.com]
- 10. jk-sci.com [jk-sci.com]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. What Are Kbr Pellets? The Essential Guide To Solid Sample Ftir Analysis - Kintek Solution [kindle-tech.com]
- 14. shimadzu.com [shimadzu.com]
- 15. scienceijsar.com [scienceijsar.com]
- 16. pelletpressdiesets.com [pelletpressdiesets.com]
- 17. NMR Sample Preparation [nmr.chem.umn.edu]
- 18. research.reading.ac.uk [research.reading.ac.uk]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. organomation.com [organomation.com]
